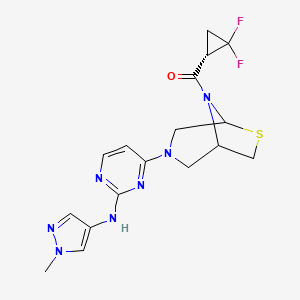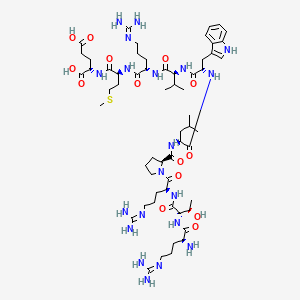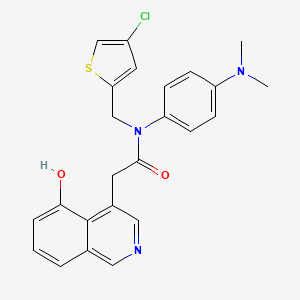
SARS-CoV-2 3CLpro-IN-19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2 3CLpro-IN-19 is a potent inhibitor targeting the 3-chymotrypsin-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the viral replication and transcription processes, making it an attractive target for antiviral therapies .
準備方法
The synthesis of SARS-CoV-2 3CLpro-IN-19 involves several steps. Initially, cyclohexane-1,3-dione is acylated with the corresponding acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to triketone by the action of acetone cyanohydrin in the presence of triethylamine in acetonitrile . Industrial production methods for this compound are still under development and optimization to ensure scalability and cost-effectiveness.
化学反応の分析
SARS-CoV-2 3CLpro-IN-19 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
科学的研究の応用
SARS-CoV-2 3CLpro-IN-19 has several scientific research applications:
Chemistry: It is used as a reference compound in the development of new 3CLpro inhibitors.
Biology: It helps in studying the biological pathways and mechanisms of SARS-CoV-2.
Medicine: It is being investigated for its potential use in antiviral therapies against COVID-19.
作用機序
SARS-CoV-2 3CLpro-IN-19 exerts its effects by binding to the active site of the 3-chymotrypsin-like protease, thereby inhibiting its activity. This inhibition prevents the protease from processing viral polyproteins, which are essential for viral replication and transcription. The molecular targets and pathways involved include the viral RNA genome and the protease’s catalytic activity .
類似化合物との比較
SARS-CoV-2 3CLpro-IN-19 is unique compared to other similar compounds due to its non-covalent binding mechanism. Similar compounds include:
Nirmatrelvir: A covalent inhibitor of 3CLpro.
Ensitrelvir: Another covalent inhibitor with a different binding mechanism.
Molnupiravir: Targets the viral RNA-dependent RNA polymerase.
Remdesivir: Also targets the viral RNA-dependent RNA polymerase.
特性
分子式 |
C24H22ClN3O2S |
|---|---|
分子量 |
452.0 g/mol |
IUPAC名 |
N-[(4-chlorothiophen-2-yl)methyl]-N-[4-(dimethylamino)phenyl]-2-(5-hydroxyisoquinolin-4-yl)acetamide |
InChI |
InChI=1S/C24H22ClN3O2S/c1-27(2)19-6-8-20(9-7-19)28(14-21-11-18(25)15-31-21)23(30)10-17-13-26-12-16-4-3-5-22(29)24(16)17/h3-9,11-13,15,29H,10,14H2,1-2H3 |
InChIキー |
MFBXSZVUWIECDS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N(CC2=CC(=CS2)Cl)C(=O)CC3=C4C(=CN=C3)C=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


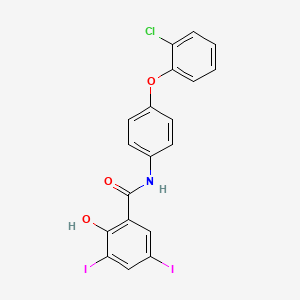
![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
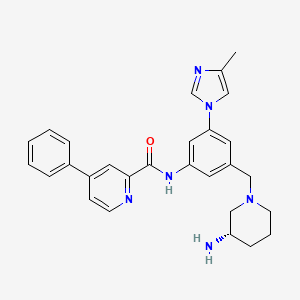
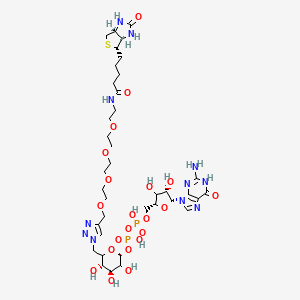
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
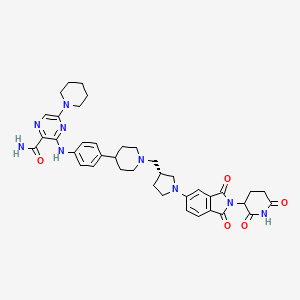
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
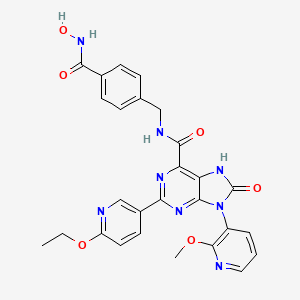
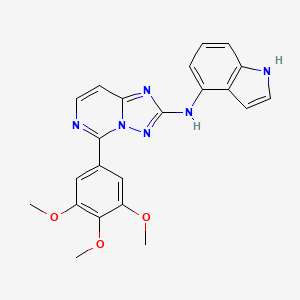
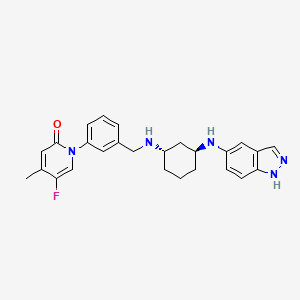
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
